molecular formula C15H16FN3O3S B2559821 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide CAS No. 1171413-58-3

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide

Cat. No.: B2559821
CAS No.: 1171413-58-3
M. Wt: 337.37
InChI Key: VDSKFKMEFZQQQC-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a complex organic compound characterized by its unique structure, which includes a pyrazolyl ring, a fluorobenzamide group, and a dioxidotetrahydrothiophen moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the core pyrazolyl ring This can be achieved through the cyclization of hydrazines with β-ketoesters under acidic conditions

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides and sulfones.

  • Reduction: Production of reduced pyrazolyl derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with altered biological activity.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical reactions.

Biology: In biological research, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide has been studied for its potential as a pharmacological agent. It has shown promise in modulating potassium channels, which are crucial for various cellular processes.

Medicine: The compound's ability to interact with potassium channels makes it a candidate for the development of new therapeutic agents. It has been investigated for its potential use in treating conditions such as cardiac arrhythmias and neurological disorders.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and pharmaceuticals. Its unique properties make it suitable for applications in drug delivery systems and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism by which N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide exerts its effects involves the modulation of potassium channels. By binding to these channels, the compound can influence ion flow, thereby affecting cellular excitability and signaling pathways. The molecular targets include G protein-gated inwardly-rectifying potassium (GIRK) channels, which play a key role in regulating heart rate and neuronal activity.

Comparison with Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Uniqueness: N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide stands out due to its specific fluorobenzamide group, which imparts unique chemical and biological properties. This fluorine atom enhances the compound's binding affinity and selectivity towards potassium channels, making it distinct from other similar compounds.

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Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S/c1-10-8-14(17-15(20)11-2-4-12(16)5-3-11)19(18-10)13-6-7-23(21,22)9-13/h2-5,8,13H,6-7,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSKFKMEFZQQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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